[(4,6-Dichloro-7-methoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide
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Overview
Description
[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE is a complex organic compound characterized by its unique benzodioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Core: This involves the cyclization of catechol derivatives with methylene groups under acidic conditions.
Chlorination: Introduction of chlorine atoms at specific positions on the benzodioxole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Ammoniumolate Group: This involves the reaction of the benzodioxole derivative with ammonium salts under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of [(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress and cellular signaling pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell cycle regulation, and inflammation.
Comparison with Similar Compounds
[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE can be compared with other benzodioxole derivatives:
(7-Methoxy-1,3-benzodioxol-5-yl)methanol: Similar structure but lacks the chlorination and ammoniumolate groups.
(7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride: Contains an amine group instead of the ammoniumolate group.
1-benzo[1,3]dioxol-5-yl-indoles: Indole derivatives with a benzodioxole core, used in anticancer research.
Properties
Molecular Formula |
C9H5Cl2NO4 |
---|---|
Molecular Weight |
262.04 g/mol |
IUPAC Name |
4,6-dichloro-7-methoxy-1,3-benzodioxole-5-carbonitrile oxide |
InChI |
InChI=1S/C9H5Cl2NO4/c1-14-7-5(10)4(2-12-13)6(11)8-9(7)16-3-15-8/h3H2,1H3 |
InChI Key |
HSTMCOLFDTUWHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)Cl)C#[N+][O-])Cl |
Origin of Product |
United States |
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